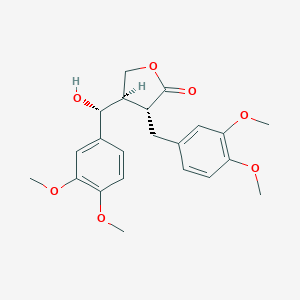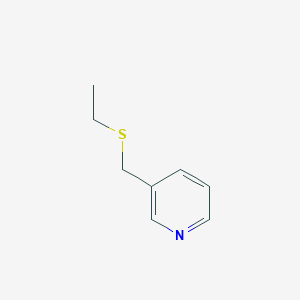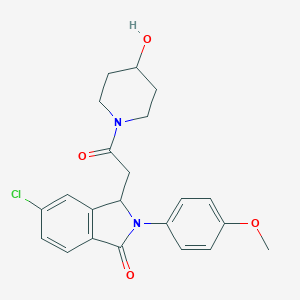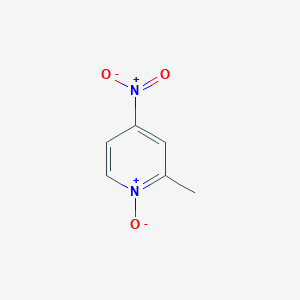
Tupichilignan A
Descripción general
Descripción
Tupichilignan A is a natural product isolated from the barks of Pseudolarix kaemp . It is a high-purity compound used for reference standards, pharmacological research, and as an inhibitor .
Synthesis Analysis
There is a study that discusses an asymmetric total synthesis of Tupichilignan A using donor-acceptor cyclopropanes . This study also led to a structural revision of Tupichilignan A .Aplicaciones Científicas De Investigación
Asymmetric Synthesis
Tupichilignan A has been utilized in the field of asymmetric synthesis. Researchers have achieved the asymmetric total synthesis of Tupichilignan A using highly stereoselective Cu-catalyzed oxy-homo-Michael (OHM) addition of alcohols into bicyclic donor-acceptor cyclopropanes . This process is significant for the production of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals and fine chemicals.
Organic Chemistry Research
In organic chemistry, Tupichilignan A serves as a model compound for studying various reactions. The compound’s synthesis involves key steps like ring-opening cyclization and reductive ring-opening reactions of enantioenriched donor-acceptor cyclopropanes . These reactions are fundamental to understanding the mechanisms behind the formation of complex organic molecules.
Structural Revision and Absolute Configuration
The spectral data of Tupichilignan A have led to a structural revision of the compound. Researchers have corrected the absolute configuration at the 7 position of Tupichilignan A from R to S based on synthesized diastereomers’ spectral data . This highlights the importance of Tupichilignan A in confirming the structures of natural products.
Safety and Hazards
Mecanismo De Acción
Target of Action
Tupichilignan A is a natural product that belongs to the class of compounds known as diterpenes
Mode of Action
This can result in changes in cellular signaling pathways, gene expression, or cellular metabolism .
Biochemical Pathways
Diterpenes are known to influence a variety of biochemical pathways, including those involved in inflammation, cell growth, and apoptosis .
Pharmacokinetics
The bioavailability of diterpenes can be influenced by factors such as their solubility, stability, and the presence of transporters in the body .
Action Environment
The action, efficacy, and stability of Tupichilignan A can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other substances that can interact with Tupichilignan A, and the specific characteristics of the biological system in which Tupichilignan A is acting .
Propiedades
IUPAC Name |
(3R,4R)-4-[(R)-(3,4-dimethoxyphenyl)-hydroxymethyl]-3-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O7/c1-25-17-7-5-13(10-19(17)27-3)9-15-16(12-29-22(15)24)21(23)14-6-8-18(26-2)20(11-14)28-4/h5-8,10-11,15-16,21,23H,9,12H2,1-4H3/t15-,16+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTKKKPTALSSLI-XFQAVAEZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2C(COC2=O)C(C3=CC(=C(C=C3)OC)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C[C@@H]2[C@H](COC2=O)[C@H](C3=CC(=C(C=C3)OC)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tupichilignan A | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What led to the revision of the Tupichilignan A structure?
A1: The researchers synthesized both possible diastereomers of Tupichilignan A. They found that the spectral data of the diastereomer previously reported as Tupichilignan A in the literature did not match the spectral data of the naturally isolated compound. By comparing the spectral data of both synthesized diastereomers to the natural product, the researchers revised the structure of Tupichilignan A, changing the absolute configuration of the 7 position from R to S [].
Q2: What were the key chemical transformations involved in the asymmetric total synthesis of Tupichilignan A?
A2: The researchers employed several crucial steps in their synthesis []:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S,3aS,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride](/img/structure/B19151.png)





![(E)-3-[5-Tert-butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-pyrid-3-YL]-prop-2-enal](/img/structure/B19175.png)




![2-[(4-Methylpiperazin-1-yl)methyl]aniline](/img/structure/B19190.png)
